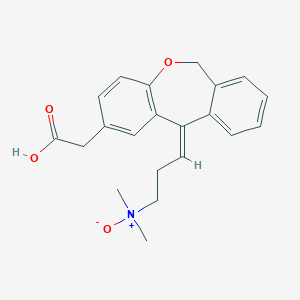

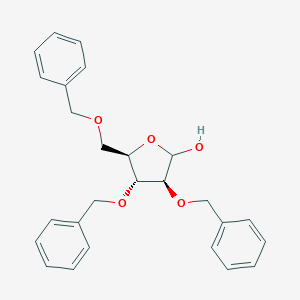

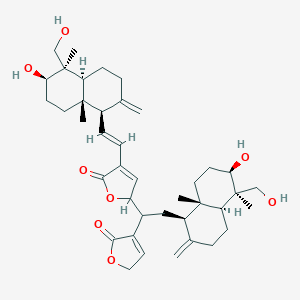

![molecular formula C12H22N2O2 B170937 (4aS,7aS)-tert-Butyl-Octahydro-1H-pyrrolo[3,4-b]pyridin-1-carboxylat CAS No. 159991-07-8](/img/structure/B170937.png)

(4aS,7aS)-tert-Butyl-Octahydro-1H-pyrrolo[3,4-b]pyridin-1-carboxylat

Übersicht

Beschreibung

“(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate” is an important intermediate in the manufacture of moxifloxacin . It is commonly known as “nonane” .

Synthesis Analysis

A novel synthesis of this compound has been demonstrated along with the recovery and reuse of chiral auxiliary naproxen . The synthesis involves alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7 (6H)-dione 3, enabling the desired chirality in the nonane .Molecular Structure Analysis

The compound has two chiral centers, both of configuration S, and is optically active . Its molecular formula is C12H22N2O2 .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions. For instance, the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate of formula (II) gives the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate of formula (III) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.32 . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 313.8±15.0 °C at 760 mmHg . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von biomedizinischen Verbindungen

Die Verbindung wird bei der Synthese von 1H-Pyrazolo[3,4-b]pyridinen verwendet, einer Gruppe heterozyklischer Verbindungen, die zwei mögliche tautomere Formen aufweisen . Diese Verbindungen wurden für eine Vielzahl von biologischen Zielen eingesetzt .

Stereoselektive Synthese

Die Verbindung ist in den stereoselektiven Syntheseprozess involviert . Dieser Prozess ist entscheidend für die Produktion chiraler Moleküle, die in vielen Bereichen der Wissenschaft von Bedeutung sind, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften .

Produktion von Moxifloxacin

Die Verbindung kann umgewandelt werden, um Moxifloxacin zu produzieren , ein synthetisches Antibiotikum, das zur Behandlung von Infektionen verwendet wird, die durch grampositive und gramnegative Bakterien verursacht werden .

4. Wiedergewinnung und Wiederverwendung des chiralen Hilfsstoffs Naproxen Die Verbindung wird zusammen mit der Wiedergewinnung und Wiederverwendung des chiralen Hilfsstoffs Naproxen demonstriert . Dieser Prozess ist in der pharmazeutischen Industrie von Bedeutung, wo die Herstellung chiraler Arzneimittel häufig die Verwendung chiraler Hilfsstoffe erfordert .

Stereoselektive Reduktionsverfahren

Die Verbindung wird in stereoselektiven Reduktionsverfahren an 6-Benzyl-5H-pyrrolo[3,4-b]pyridin-5,7(6H)-dion verwendet . Dieser Prozess ermöglicht die gewünschte Chiralität im Nonan

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate” is an important intermediate in the manufacture of Moxifloxacin . Moxifloxacin is a synthetic broad-spectrum antibacterial agent, employed for the treatment of respiratory infections (pneumonia, chronic sinusitis, chronic bronchitis), skin and soft tissues .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The synthesis of the compound involves the optical resolution by enzymatic hydrolysis of the intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This results in the formation of the intermediate dialkyl- (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate . This intermediate is then converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro [3,4-b]pyridine-5,7-dione . Finally, this intermediate is converted to (4aS,7as)-octahydro-1H-pyrrolo [3,4-b]pyridine .

Biochemical Pathways

The biochemical pathways involved in the synthesis of this compound are complex and involve several steps. The majority of manufacturers follow the resolution process, which involves coupling of 2,3-pyridine dicarboxylic acid with benzylamine to obtain an intermediate followed by pyridine ring reduction to afford another intermediate . This intermediate is then subjected to resolution with D-(-) tartaric acid in ethanol followed by deprotection to afford the final compound .

Pharmacokinetics

The compound is an intermediate in the synthesis of moxifloxacin , which is known to have good bioavailability and is well-absorbed from the gastrointestinal tract .

Result of Action

The result of the action of this compound is the production of Moxifloxacin , a broad-spectrum antibacterial agent. Moxifloxacin is used in the treatment of various bacterial infections, including respiratory infections, skin and soft tissue infections .

Action Environment

The action environment of this compound is primarily in the laboratory setting, where it is synthesized as an intermediate in the production of Moxifloxacin .

Eigenschaften

IUPAC Name |

tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEWGFOMLJQHLL-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364041 | |

| Record name | (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181141-40-2, 159991-07-8 | |

| Record name | rel-1,1-Dimethylethyl (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181141-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-PYRROLO[3,4-B]PYRIDINE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)